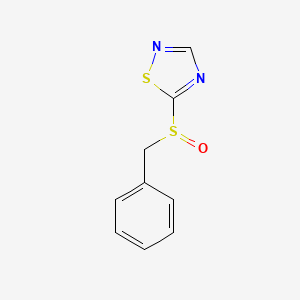
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylmethanesulfinyl group attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole typically involves the reaction of phenylmethanesulfinyl chloride with 1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where the phenylmethanesulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole.
Reduction: Formation of 5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole.
Substitution: Formation of various substituted thiadiazoles depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfinyl group may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-(Phenylmethanesulfanyl)-1,2,4-thiadiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Phenylmethanesulfonyl)-1,2,4-thiadiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
5-(Phenylmethanesulfinyl)-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring.
Uniqueness
5-(Phenylmethanesulfinyl)-1,2,4-thiadiazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
922504-47-0 |
|---|---|
Fórmula molecular |
C9H8N2OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
5-benzylsulfinyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H8N2OS2/c12-14(9-10-7-11-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
LEOFPNWACVTWLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=NC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
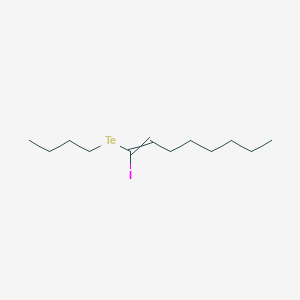
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
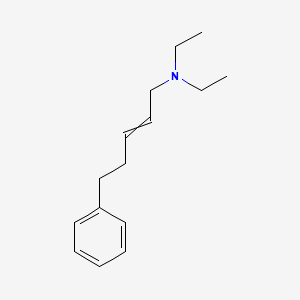
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)
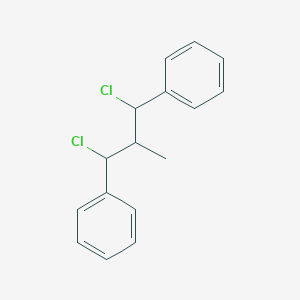
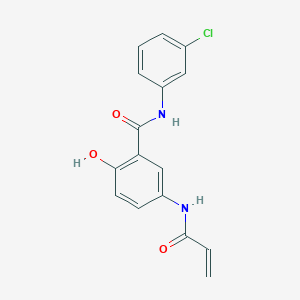
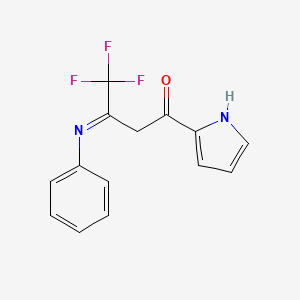
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)
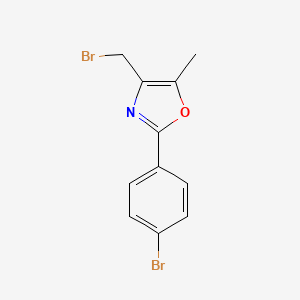
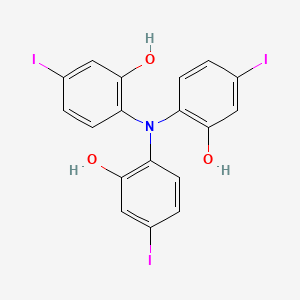
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
